Cas no 401590-41-8 (6-Chloro-3-(trifluoromethyl)picolinonitrile)
6-Chloro-3-(trifluoromethyl)picolinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-3-(trifluoromethyl)picolinonitrile
- 6-chloro-3-(trifluoromethyl)-2-Pyridinecarbonitrile
- 6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile
- AK100525
- STL557170
- BBL103360
- FCH1366563
- AX8241469
- Z4704
- ST24024337
- A873433
- SCHEMBL2708931
- 401590-41-8
- AKOS016002701
- CS-W022479
- EN300-198383
- DS-2240
- SQTMSBJBTATQID-UHFFFAOYSA-N
- DA-36313
- MFCD18261725
- SY043230
- F10473
- DTXSID00621759
- Z1269209583
-
- MDL: MFCD18261725
- Inchi: 1S/C7H2ClF3N2/c8-6-2-1-4(7(9,10)11)5(3-12)13-6/h1-2H
- InChI Key: SQTMSBJBTATQID-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(C#N)=N1)C(F)(F)F
Computed Properties
- Exact Mass: 205.98600
- Monoisotopic Mass: 205.9858603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7
- XLogP3: 2.7
Experimental Properties
- Boiling Point: 258.5±35.0°C at 760 mmHg
- PSA: 36.68000
- LogP: 2.62548
6-Chloro-3-(trifluoromethyl)picolinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C598255-10mg |
6-Chloro-3-(trifluoromethyl)picolinonitrile |
401590-41-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C598255-50mg |
6-Chloro-3-(trifluoromethyl)picolinonitrile |
401590-41-8 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C598255-100mg |
6-Chloro-3-(trifluoromethyl)picolinonitrile |
401590-41-8 | 100mg |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD657-50mg |
6-Chloro-3-(trifluoromethyl)picolinonitrile |
401590-41-8 | 95+% | 50mg |
97.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD657-200mg |
6-Chloro-3-(trifluoromethyl)picolinonitrile |
401590-41-8 | 95+% | 200mg |
224.0CNY | 2021-08-04 | |
| Chemenu | CM125208-1g |
6-chloro-3-(trifluoromethyl)picolinonitrile |
401590-41-8 | 95% | 1g |
$195 | 2021-08-05 | |
| Chemenu | CM125208-5g |
6-chloro-3-(trifluoromethyl)picolinonitrile |
401590-41-8 | 95% | 5g |
$585 | 2021-08-05 | |
| Chemenu | CM125208-10g |
6-chloro-3-(trifluoromethyl)picolinonitrile |
401590-41-8 | 95% | 10g |
$876 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD657-250mg |
6-Chloro-3-(trifluoromethyl)picolinonitrile |
401590-41-8 | 95+% | 250mg |
643CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD657-1g |
6-Chloro-3-(trifluoromethyl)picolinonitrile |
401590-41-8 | 95+% | 1g |
1030.0CNY | 2021-08-03 |
6-Chloro-3-(trifluoromethyl)picolinonitrile Related Literature
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 6-Chloro-3-(trifluoromethyl)picolinonitrile
6-Chloro-3-(trifluoromethyl)picolinonitrile (CAS No. 401590-41-8): A Versatile Intermediate for Pharmaceutical and Agrochemical Applications
6-Chloro-3-(trifluoromethyl)picolinonitrile (CAS No. 401590-41-8) is a highly valuable chemical intermediate that has garnered significant attention in recent years due to its unique structural features and broad applicability in pharmaceutical and agrochemical industries. This heterocyclic compound, belonging to the picolinonitrile family, combines the reactivity of a nitrile group with the electronic effects of chlorine and trifluoromethyl substituents, making it an excellent building block for the synthesis of more complex molecules.
The growing demand for 6-Chloro-3-(trifluoromethyl)picolinonitrile can be attributed to several factors, including the increasing need for novel active ingredients in crop protection and the continuous development of new pharmaceutical compounds. Researchers and manufacturers frequently search for information about picolinonitrile derivatives, trifluoromethyl-substituted heterocycles, and chloro-substituted nitrile compounds, reflecting the compound's importance in modern chemical synthesis.
From a chemical perspective, 6-Chloro-3-(trifluoromethyl)picolinonitrile offers multiple reactive sites that can be selectively modified. The nitrile group (-CN) serves as a versatile handle for further transformations, while the chlorine atom at the 6-position and the electron-withdrawing trifluoromethyl group at the 3-position influence the compound's reactivity pattern. These features make it particularly valuable for constructing molecules with specific electronic properties and biological activities.
In pharmaceutical applications, 6-Chloro-3-(trifluoromethyl)picolinonitrile serves as a key intermediate in the synthesis of various drug candidates. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while the nitrile functionality can be converted into amides, acids, or heterocycles. Recent trends in drug discovery have shown increased interest in fluorinated pyridine derivatives, with many researchers investigating their potential as kinase inhibitors or antimicrobial agents.
The agrochemical industry has also recognized the value of 6-Chloro-3-(trifluoromethyl)picolinonitrile as a building block for novel crop protection agents. The combination of halogen and fluorine atoms often leads to improved pesticidal activity and environmental profiles. Current market analysis indicates growing demand for chloro-trifluoromethyl pyridine compounds in the development of next-generation fungicides and insecticides, particularly those targeting resistant pest strains.
From a synthetic chemistry standpoint, 6-Chloro-3-(trifluoromethyl)picolinonitrile presents interesting challenges and opportunities. The electron-deficient nature of the pyridine ring, combined with the electron-withdrawing effects of both the chloro and trifluoromethyl groups, requires careful consideration of reaction conditions. However, these same properties make it an excellent substrate for nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling processes.
Recent advances in synthetic methodology have expanded the utility of 6-Chloro-3-(trifluoromethyl)picolinonitrile. Modern techniques such as continuous flow chemistry and photoredox catalysis have been successfully applied to its derivatization, enabling more efficient and sustainable production of valuable intermediates. These developments align with the chemical industry's growing focus on green chemistry principles and process intensification.
The market for 6-Chloro-3-(trifluoromethyl)picolinonitrile has shown steady growth, driven by increasing R&D activities in both pharmaceutical and agrochemical sectors. Supply chain analysts note particular interest from manufacturers of specialty pyridine derivatives and fluorinated building blocks. Quality specifications typically emphasize high purity levels (>98%) and strict control of related substances, reflecting the compound's use in regulated applications.
From a regulatory perspective, 6-Chloro-3-(trifluoromethyl)picolinonitrile requires proper handling according to standard laboratory safety protocols. While not classified as highly hazardous, appropriate personal protective equipment should be used when working with this compound. Environmental fate studies suggest moderate persistence, warranting proper waste management practices in industrial settings.
Future prospects for 6-Chloro-3-(trifluoromethyl)picolinonitrile appear promising, with several patent applications recently filed for novel derivatives and synthetic routes. The compound's versatility continues to attract attention from both academic researchers and industrial chemists, particularly in the context of developing new bioactive molecules with improved properties. As the demand for fluorinated heterocycles and functionalized pyridines grows, this intermediate is likely to maintain its position as an important tool in modern synthetic chemistry.
In conclusion, 6-Chloro-3-(trifluoromethyl)picolinonitrile (CAS No. 401590-41-8) represents a strategically important chemical building block with wide-ranging applications. Its unique combination of structural features enables the creation of diverse molecular architectures, making it valuable for researchers working on cutting-edge pharmaceutical and agrochemical developments. As synthetic methodologies advance and new applications emerge, this compound is poised to play an increasingly significant role in specialty chemical innovation.
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